1-(4-Isopropoxybenzyl)piperazine
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Overview
Description
1-(4-Isopropoxybenzyl)piperazine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound consists of a piperazine ring substituted with a 4-isopropoxybenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(4-Isopropoxybenzyl)piperazine can be achieved through several methods:
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine rings.
Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic Synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-(4-Isopropoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Isopropoxybenzyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that piperazine derivatives generally act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
1-(4-Isopropoxybenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Used as a recreational drug and in research.
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-Methoxybenzyl)piperazine: Used in biochemical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFKNKGWFGWBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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